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Compound of Interest

2-Chloro-N-(4-
Compound Name: _
methylphenyl)butanamide

CAS No.: 861597-51-5

Cat. No.: B1369194

L J

Prepared by: Gemini, Senior Application Scientist

This guide offers a comprehensive overview of the chemical properties, synthesis, and
reactivity of 2-Chloro-N-(4-methylphenyl)butanamide. Designed for researchers, scientists,
and professionals in drug development and chemical synthesis, this document synthesizes
technical data with practical insights into the compound's behavior and utility as a synthetic
intermediate.

Introduction and Core Chemical Identity

2-Chloro-N-(4-methylphenyl)butanamide, also known as 2-Chloro-N-(p-tolyl)butanamide, is a
member of the a-haloamide class of compounds.[1] This functional group is a highly versatile
platform for a wide range of organic transformations due to the inherent reactivity of the
carbon-halogen bond at the a-position to the carbonyl group.[1] The structure combines a
reactive electrophilic center with an N-aryl amide moiety, making it a valuable building block for
constructing more complex molecular architectures, particularly in the synthesis of
pharmaceuticals and agrochemicals.[2][3] The presence of the p-tolyl group can influence the
compound's solubility, crystallinity, and electronic properties, which in turn affects its reactivity
and handling characteristics.

Figure 1: Chemical Structure of 2-Chloro-N-(4-methylphenyl)butanamide.
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Physicochemical and Computational Data

A summary of the key identifiers and computed properties for 2-Chloro-N-(4-
methylphenyl)butanamide is presented below. These values are crucial for predicting its
behavior in various solvents, its potential for membrane permeability (LogP), and for analytical
characterization.

Property Value Source
CAS Number 861597-51-5 [4]
Molecular Formula C11H14CINO [4]
Molecular Weight 211.69 g/mol [4]
IUPAC Name 2-Chioro-N-(4- _ [4]
methylphenyl)butanamide
:’:g;l;;“;ical Polar Surface Area 20 1 A2 ]
LogP (Computed) 2.95 [4]
Hydrogen Bond Donors 1 [4]
Hydrogen Bond Acceptors 1 [4]
Rotatable Bonds 3 [4]

Synthesis and Manufacturing

The synthesis of N-aryl a-haloamides is a well-established transformation in organic chemistry.
[2][5] The most direct and common method involves the acylation of an appropriate aniline with
an a-halo acyl chloride. For 2-Chloro-N-(4-methylphenyl)butanamide, this involves the
reaction of p-toluidine (4-methylaniline) with 2-chlorobutanoyl chloride.

The causality behind this choice of reactants lies in their commercial availability and the high
efficiency of the N-acylation reaction. A non-nucleophilic base, such as triethylamine or
pyridine, is typically required. Its role is to act as a scavenger for the hydrochloric acid (HCI)
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byproduct generated during the reaction. The neutralization of HCl is critical as its accumulation
would protonate the starting p-toluidine, rendering it unreactive and halting the reaction.

Anhydrous Solvent

p-Toluidine 2-Chlorobutanoy! Chloride (e.g., DCM) + Base (e.g., Et3N)

Reaction Vessel
(0°C to RT)

Aqueous Workup
(Wash with H20, brine)

:

Drying
(Anhydrous Na2S04)

rude Product

Purification
(Recrystallization or Chromatography)

Pure Product

2-Chloro-N-(4-methylphenyl)butanamide

Click to download full resolution via product page

Figure 2: General Synthesis Workflow Diagram.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-
methylphenyl)butanamide
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This protocol is a self-validating system based on standard procedures for N-acylation.[2]
Monitoring by Thin Layer Chromatography (TLC) at each stage ensures reaction completion
and purity of the isolated product.

e Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add p-toluidine (1.0 eq) and an anhydrous
aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

o Base Addition: Add triethylamine (1.1-1.2 eq) to the solution. Cool the flask to 0°C in an ice
bath. The use of an anhydrous solvent is crucial to prevent hydrolysis of the highly reactive
acyl chloride.

o Acylation: Dissolve 2-chlorobutanoyl chloride (1.05 eq) in a small amount of the anhydrous
solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the
stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. The slow
addition helps to control the exothermicity of the reaction.

o Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption
of the starting p-toluidine.

o Workup: Quench the reaction by adding deionized water. Transfer the mixture to a
separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a
dilute HCI solution (to remove excess base and unreacted amine), saturated sodium
bicarbonate solution (to remove any remaining acid), and finally with brine.

« Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter
the drying agent and concentrate the filtrate under reduced pressure to yield the crude
product.

 Purification: The crude solid can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2-Chloro-N-(4-
methylphenyl)butanamide.

Spectroscopic and Analytical Characterization
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While specific spectra for this exact compound are not publicly available in databases like

NIST, its characteristic spectral features can be reliably predicted based on its structure and

data from closely related analogs such as 2-chloro-N-(p-tolyl)propanamide and 2-chloro-N-(4-

methylphenyl)acetamide.[6][7]

Technique

Expected Features

1H NMR

Aromatic Protons: Two doublets in the ~7.0-7.5
ppm range, characteristic of a 1,4-disubstituted
(para) benzene ring. Amide Proton (N-H): A
broad singlet typically downfield (>8.0 ppm). a-
Proton (CH-CI): A triplet or doublet of doublets
around 4.5-5.0 ppm. Methylene Protons (CH2):
A multiplet in the ~1.8-2.2 ppm range. Aromatic
Methyl Protons (Ar-CHs): A sharp singlet around
2.3 ppm. Terminal Methyl Protons (CHs): A
triplet around 1.0-1.2 ppm.

13C NMR

Carbonyl Carbon (C=0): A signal in the ~165-
170 ppm range. Aromatic Carbons: Multiple
signals between ~129-140 ppm. a-Carbon (C-
CI): A signal around 60-65 ppm. Other Aliphatic
Carbons: Signals in the upfield region (~10-30

ppm).

FT-IR (cm™1)

N-H Stretch: A sharp peak around 3300-3250
cm~1, C=0 Stretch (Amide I): A strong, sharp
absorption around 1660-1680 cm~*. N-H Bend
(Amide I1): A peak around 1530-1550 cm~t. C-ClI
Stretch: A signal in the fingerprint region,
typically 800-600 cm™1.

Mass Spec (El)

Molecular lon (M*): A peak at m/z 211, with a
characteristic M+2 isotope peak at m/z 213
(approx. 1/3 the intensity) due to the presence
of 3’Cl. Fragmentation: Key fragments would
arise from cleavage alpha to the carbonyl (loss
of the butyl chain) and cleavage of the C-N
bond.
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Chemical Reactivity and Applications

The chemical reactivity of 2-Chloro-N-(4-methylphenyl)butanamide is dominated by the
electrophilic nature of the a-carbon, making it an excellent substrate for nucleophilic
substitution reactions.[2] The chlorine atom is a good leaving group, and its displacement is the
cornerstone of this compound's utility in synthesis.

Nucleophilic Substitution Reactions

The primary application of a-haloamides is as alkylating agents for a variety of nucleophiles.[2]
This reactivity allows for the facile introduction of the N-(4-methylphenyl)butanamide backbone
into other molecules.

e C-N Bond Formation: Reaction with nitrogen nucleophiles like primary or secondary amines,
azides, or heterocycles (e.g., imidazole) leads to the formation of a-amino amides, which are
precursors to peptides and other biologically active compounds.

e C-O Bond Formation: Oxygen nucleophiles, such as alcohols or phenols in the presence of a
base, can displace the chloride to form a-alkoxy or a-aryloxy amides.

e C-S Bond Formation: Thiolates and other sulfur nucleophiles react readily to yield a-thioether
derivatives.[2]

These substitution reactions are often highly efficient and can proceed under mild conditions. In
some cases, the initial substitution product can undergo subsequent intramolecular cyclization,
providing a pathway to diverse heterocyclic systems like pyrroles or thiazolidinones.[2]

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1369194?utm_src=pdf-body
https://www.researchgate.net/publication/337333885_Synthesis_of_N_-aryl_2-chloroacetamides_and_their_chemical_reactivity_towards_various_types_of_nucleophiles
https://www.researchgate.net/publication/337333885_Synthesis_of_N_-aryl_2-chloroacetamides_and_their_chemical_reactivity_towards_various_types_of_nucleophiles
https://www.researchgate.net/publication/337333885_Synthesis_of_N_-aryl_2-chloroacetamides_and_their_chemical_reactivity_towards_various_types_of_nucleophiles
https://www.researchgate.net/publication/337333885_Synthesis_of_N_-aryl_2-chloroacetamides_and_their_chemical_reactivity_towards_various_types_of_nucleophiles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

2-Chloro-N-(4-methylphenyl)butanamide

(e.g., R-NHz, R-OH, R-SH)

Nucleophile (Nu:)

:

:

Reaction
(Solvent, Base if needed)

SN2 Displacement

Substituted Product

(2-Nu-N-(4-methylphenyl)butanamide)

Chloride Salt
(e.g., HCI, NaCl)

Click to download full resolution via product page

Figure 3: Workflow for a general nucleophilic substitution reaction.

Potential Applications

Given its structure and reactivity, 2-Chloro-N-(4-methylphenyl)butanamide is primarily

positioned as a versatile synthetic intermediate.

e Pharmaceutical Synthesis: It serves as a key building block for creating larger, more complex

molecules with potential therapeutic activity. The a-haloamide motif is found in various

classes of compounds explored in drug discovery.[1][8]

e Agrochemicals: The related N-aryl 2-chloroacetamides are known to possess herbicidal

properties.[2] This suggests that derivatives of 2-Chloro-N-(4-methylphenyl)butanamide

could be investigated for applications in crop protection.

o Materials Science: Amide-containing molecules can be precursors to polymers and other

advanced materials. The reactivity of the a-chloro group allows for its incorporation into

polymer backbones or as a pendant group for further functionalization.

Safety and Handling
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a-Haloamides are reactive alkylating agents and should be handled with appropriate care.
They are generally considered to be irritants and potentially harmful.

» Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

o Storage: Store in a cool, dry place, sealed in a tightly closed container away from moisture,
as it can hydrolyze.[4]

» Toxicity: While specific toxicity data for this compound is not available, related compounds
are classified as acute toxins and can cause skin and eye damage.[10] Assume the
compound is hazardous and avoid inhalation, ingestion, and skin contact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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